N-[2-(aminomethyl)phenyl]benzenesulfonamide
Overview
Description
N-[2-(aminomethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring
Mechanism of Action
Target of Action
The primary target of N-[2-(aminomethyl)phenyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
This compound acts as an inhibitor of CA IX . By binding to this enzyme, it disrupts the normal metabolic processes of the tumor cells . This disruption can lead to a decrease in cell proliferation and an increase in cell death .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is often upregulated in tumor cells due to hypoxic conditions . By inhibiting CA IX, this compound can disrupt this pathway and affect the survival and proliferation of tumor cells .
Pharmacokinetics
Its cellular uptake has been studied using hplc methods
Result of Action
The inhibition of CA IX by this compound has been shown to have antiproliferative effects on tumor cells . In particular, it has been found to be effective against triple-negative breast cancer cell lines and other breast cancer cell lines . Some derivatives of this compound have also shown to induce apoptosis in these cells .
Action Environment
The action of this compound is influenced by the tumor microenvironment . The hypoxic conditions often found in solid tumors can lead to the overexpression of CA IX , making these tumors particularly susceptible to the action of this compound . .
Biochemical Analysis
Biochemical Properties
N-[2-(aminomethyl)phenyl]benzenesulfonamide interacts with various enzymes, proteins, and other biomolecules . It has been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . The nature of these interactions is primarily inhibitory, affecting the function of the enzymes and proteins it interacts with .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been found to have antiproliferative activity against certain cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level, primarily through the inhibition of carbonic anhydrase IX .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)phenyl]benzenesulfonamide typically involves the reaction of 2-(aminomethyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions would be optimized for scale-up, including the use of more efficient solvents and bases, as well as improved purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[2-(aminomethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(aminomethyl)phenyl]methanesulfonamide
- N-[2-(aminomethyl)phenyl]ethanesulfonamide
- N-[2-(aminomethyl)phenyl]propylsulfonamide
Uniqueness
N-[2-(aminomethyl)phenyl]benzenesulfonamide is unique due to its specific structure, which allows it to interact with certain enzymes more effectively than its analogs. Its aromatic sulfonamide group provides a distinct electronic environment that can enhance its binding affinity and selectivity for specific molecular targets .
Properties
IUPAC Name |
N-[2-(aminomethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCAGTZNQFYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926245-82-1 | |
Record name | N-[2-(aminomethyl)phenyl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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